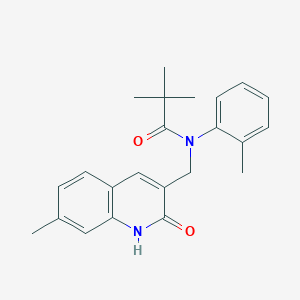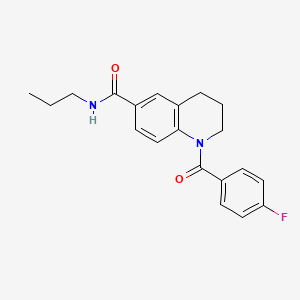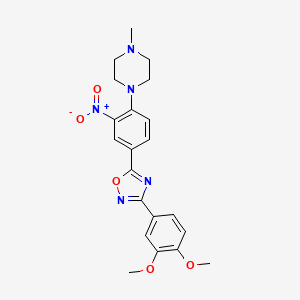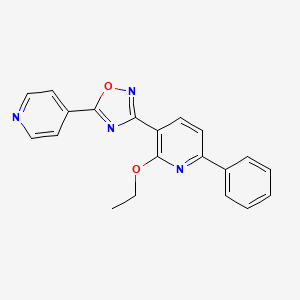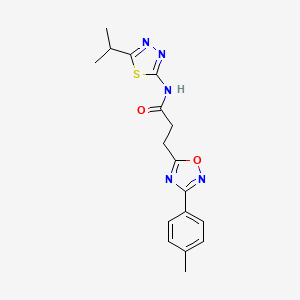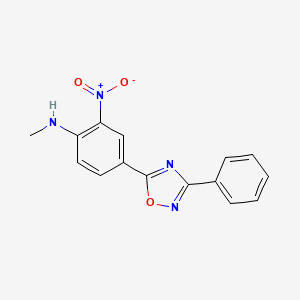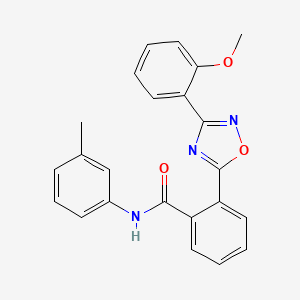
N-(4-methoxyphenethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as MPSPA, is a chemical compound that has been the subject of several scientific studies due to its potential therapeutic applications. MPSPA is a small molecule that acts as a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activators, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
MPSPA acts by inhibiting the protein-protein interaction between STAT3 and its upstream activators, such as JAK2 and Src kinases. STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, and migration. Aberrant activation of STAT3 has been implicated in various diseases, including cancer and autoimmune diseases. By inhibiting the activation of STAT3, MPSPA can block the downstream signaling pathways that promote cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
MPSPA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of STAT3 and its downstream targets, such as cyclin D1 and Bcl-2. MPSPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MPSPA has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPSPA is its potency and specificity for the inhibition of STAT3 activation. MPSPA has been shown to be more potent than other STAT3 inhibitors, such as stattic and S3I-201. In addition, MPSPA has been shown to have minimal toxicity in normal cells, making it a promising candidate for therapeutic applications. One of the limitations of MPSPA is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of MPSPA. One direction is the optimization of its pharmacological properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response of cancer cells to MPSPA treatment. Finally, the combination of MPSPA with other therapies, such as chemotherapy and immunotherapy, could potentially enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of MPSPA involves several steps, starting from commercially available starting materials. The first step involves the protection of the amino group of the pyrrolidine ring with a Boc group. The protected pyrrolidine is then reacted with 4-bromobenzenesulfonyl chloride to obtain the corresponding sulfonamide. The next step involves the coupling of the sulfonamide with 4-methoxyphenethylamine to obtain the amide intermediate. Finally, the amide intermediate is coupled with 2-(4-hydroxyphenoxy)acetic acid to obtain the final product, MPSPA.
Scientific Research Applications
MPSPA has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. MPSPA has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, MPSPA has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-18-6-4-17(5-7-18)12-13-22-21(24)16-28-19-8-10-20(11-9-19)29(25,26)23-14-2-3-15-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRLDERCMLFYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

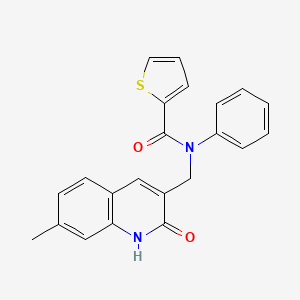
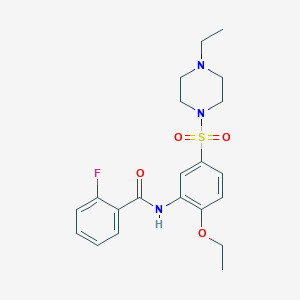
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7688789.png)

![5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688801.png)
